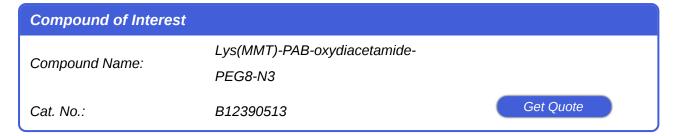


Technical Guide: Lys(MMT)-PABoxydiacetamide-PEG8-N3 (CAS No. 1224601-12-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a sophisticated, cleavable bifunctional linker utilized in the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring a monomethoxytrityl (MMT)-protected lysine, a self-immolative p-aminobenzyl (PAB) spacer, an oxydiacetamide moiety, a hydrophilic polyethylene glycol (PEG8) chain, and a terminal azide (N3) group, offers a versatile platform for the precise conjugation of therapeutic payloads to monoclonal antibodies. This guide provides a comprehensive overview of its properties, synthesis, and application in ADC development.

Physicochemical Properties

A summary of the key physicochemical properties of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is presented in the table below.



Property	Value	Reference
CAS Number	1224601-12-0	[1][2]
Molecular Formula	C55H77N7O14	[1]
Molecular Weight	1060.24 g/mol	[1]
Appearance	Off-white to light yellow ointment	[1]
Purity	≥95%	[2]
Solubility	Soluble in DMSO	[1]

Core Applications in ADC Development

Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is primarily employed as a linker in the synthesis of ADCs. Its structure is meticulously designed to ensure stability in circulation and controlled release of the cytotoxic payload within the target cancer cells.

The key features of this linker include:

- Cleavable Linker: The p-aminobenzyl (PAB) group in conjunction with a peptidase-cleavable sequence allows for the specific release of the drug inside the lysosomal compartment of the target cell.[3][4]
- Click Chemistry Handle: The terminal azide (N3) group facilitates covalent conjugation to alkyne-modified payloads or antibodies via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high efficiency and specificity.[1][5]
- Hydrophilicity: The eight-unit polyethylene glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, reducing the likelihood of aggregation.
- Orthogonal Chemistry: The MMT-protected lysine provides an additional site for conjugation after selective deprotection, allowing for the potential creation of more complex ADC constructs.[2]



Experimental Protocols

While specific, detailed protocols for the use of **Lys(MMT)-PAB-oxydiacetamide-PEG8-N3** are often proprietary, the general workflow for its incorporation into an ADC can be inferred from patents and related literature. A key example is the synthesis of the ADC IMMU-140 (hL243-CL2A-SN-38), as described in US Patent 20170360770.[1][5]

General Workflow for ADC Synthesis

Caption: General workflow for synthesizing an antibody-drug conjugate.

MMT Deprotection Protocol

The MMT (monomethoxytrityl) protecting group on the lysine residue is acid-labile and can be selectively removed under mild acidic conditions.

Reagents:

- MMT-protected substrate (e.g., peptide on resin or in solution)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Triisopropylsilane (TIS) or other scavenger

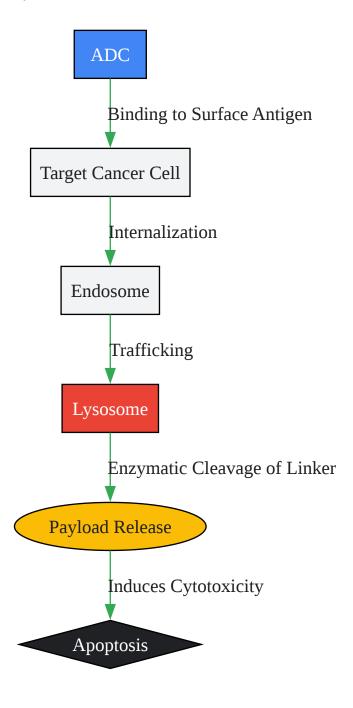
Procedure (On-Resin):

- Swell the resin carrying the MMT-protected peptide in DCM.
- Treat the resin with a solution of 1-2% TFA in DCM, often with a scavenger like TIS (5%) to prevent side reactions.
- The reaction progress can be monitored by the release of the orange-colored trityl cation.
- Repeat the treatment until deprotection is complete.
- Wash the resin thoroughly with DCM and neutralize with a base solution (e.g., 10% DIPEA in DMF).



Signaling and Cleavage Mechanism

The therapeutic efficacy of an ADC synthesized with this linker relies on the targeted delivery of the payload and its subsequent release within the cancer cell.



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Caption: Mechanism of action for an antibody-drug conjugate.



PAB Linker Cleavage

The p-aminobenzyl (PAB) group is a self-immolative spacer. Once the adjacent peptide bond is cleaved by lysosomal enzymes like Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, releasing the active drug.[6] This enzymatic cleavage is a critical step for the selective release of the payload at the site of action.

Conclusion

Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a highly versatile and enabling tool for the construction of advanced antibody-drug conjugates. Its well-defined structure allows for precise control over conjugation chemistry and payload release, contributing to the development of more effective and safer targeted cancer therapies. Researchers and drug developers can leverage the unique properties of this linker to design and synthesize next-generation ADCs with improved therapeutic indices.

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